3-benzyl-2-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one
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Description
3-benzyl-2-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C26H21N3O4S2 and its molecular weight is 503.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anti-HIV Activity
Thieno[3,2-d]pyrimidines have been investigated for their anti-HIV properties. A study focused on the synthesis of derivatives showing virus-inhibiting properties against the human immunodeficiency virus in vitro. These compounds have been synthesized to explore their potential in suppressing virus reproduction, indicating their significance in developing treatments for viral infections (Novikov, Ozerov, Sim, & Buckheit, 2004).
Antimicrobial and Anti-inflammatory Agents
Further research into thieno[2,3-d]pyrimidin-4(3H)-one derivatives has demonstrated their antimicrobial and anti-inflammatory potential. The modification of the thieno[2,3-d]pyrimidine heterocyclic ring by merging different groups has shown to enhance antibacterial, antifungal, and anti-inflammatory activities. This indicates their potential application in developing new antimicrobial and anti-inflammatory treatments (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Inhibition of Kinases
The structure of a compound closely related to the query, acting as an inhibitor of CLK1 and DYRK1A kinases, was determined through crystallography. This research suggests the compound's relevance in studying kinase inhibition, which is crucial for understanding and treating various diseases, including cancer and neurodegenerative disorders (Guillon, Marchivie, Loidreau, Pinaud, & Besson, 2013).
Synthesis and Characterization for Molecular Docking
Research on novel thieno[3,2-d]pyrimidines involved their synthesis for antimicrobial potency evaluation. Docking studies suggested these compounds could act as selective inhibitors targeting bacterial and fungal strains, showcasing their potential in developing new antimicrobial agents (Sarhan, Soliman, Saleh, & Nofal, 2021).
Properties
IUPAC Name |
5-benzyl-4-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4S2/c1-32-20-11-10-17(13-21(20)33-2)19(30)15-34-26-28-22-18-9-6-12-27-24(18)35-23(22)25(31)29(26)14-16-7-4-3-5-8-16/h3-13H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYIEQZWVLIPFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC5=C3C=CC=N5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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